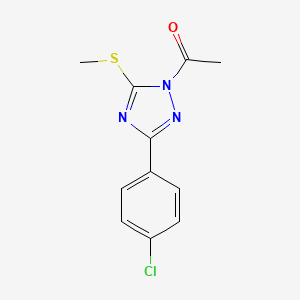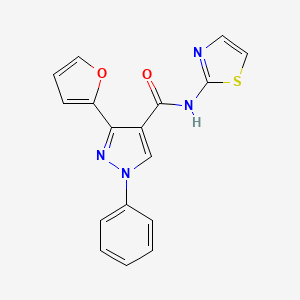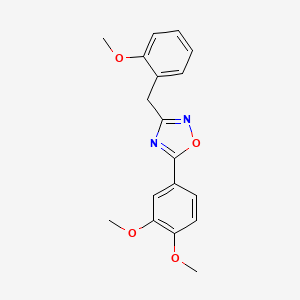
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide, also known as DMQX, is a chemical compound that belongs to the class of quinolines. It is a potent antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide acts as a non-competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the ion channel from opening, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the reduction of synaptic transmission and the inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal death, the improvement of synaptic plasticity, and the modulation of the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential interference with other glutamate receptors such as the NMDA receptors.
Zukünftige Richtungen
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has shown promising results in preclinical studies for various neurological disorders, and several potential therapeutic applications have been proposed. Future research directions for this compound include the optimization of its pharmacokinetic properties, the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its safety and efficacy in clinical trials.
Synthesemethoden
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide can be synthesized by several methods, including the condensation of 2-methoxybenzoyl chloride with 5,7-dimethyl-8-aminoquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 5,7-dimethyl-8-quinolinol with 2-methoxybenzoyl chloride in the presence of a base and a dehydrating agent such as thionyl chloride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive neuronal excitability and prevent the excitotoxicity that occurs in various neurological disorders.
Eigenschaften
IUPAC Name |
N-(5,7-dimethylquinolin-8-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-11-13(2)17(18-14(12)8-6-10-20-18)21-19(22)15-7-4-5-9-16(15)23-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAACSNYJVACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)






![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)


